Fmoc-N(Hmb)-Gly-OH

Overview

Description

Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-homobenzyl-glycine, is an amino acid derivative used in peptide synthesis and laboratory experiments. It has a variety of applications in the field of scientific research, including its use as a substrate for enzymatic reactions, a reagent for peptide synthesis, and a building block for peptide libraries. This article will provide an overview of this compound, its synthesis method, its scientific research applications, the mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Purification of Hydrophobic Peptides : Fmoc-N(Hmb)-Gly-OH is utilized in the synthesis of hydrophobic peptides, particularly those that aggregate easily. It has been found effective in increasing the solubility of peptides during purification and analysis steps (Wahlström, Planstedt, & Undén, 2008).

Improvement in Synthetic Efficiency : The use of Hmb derivatives, including this compound, has been shown to improve synthetic efficiency in peptide assembly by disrupting secondary structure formation and enhancing reaction rates (Cardona et al., 2008).

Prevention of Aspartimide Formation : this compound is used to address the aspartimide problem in peptide synthesis, especially in sequences containing Asp-Gly. It helps in reducing the formation of aspartimide and related by-products (Mergler et al., 2003).

Alzheimer's Disease Research : In the study of Alzheimer's disease, this compound has been used in the synthesis of amyloid beta peptides, where it aids in managing aggregation issues and elucidating structural properties of these peptides (Clippingdale, Măcriș, Wade, & Barrow, 1999).

Backbone Amide Protection Strategy : It's used in the synthesis of difficult peptide sequences, acting as a backbone-protecting group to prevent aggregation and enhance coupling efficiency (Simmonds, 2009).

Structural Probing in Peptides : this compound is employed in conformational studies of peptides, providing insights into their structural aspects and how they may be influenced by backbone protection (Quibell, Johnson, & Turnell, 1994).

Mechanism of Action

Target of Action

Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-(Hmb)Gly-OH, is primarily used in the field of peptide synthesis . Its primary targets are the carboxyl and amino groups of amino acids, which it helps to protect during the peptide bond formation process .

Mode of Action

The Fmoc group acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is base-labile, meaning it can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain . The Hmb group, on the other hand, protects the side chain of the amino acid Glycine .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc group to allow the next amino acid to be added . This process is a key part of solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides .

Pharmacokinetics

The peptides it helps to synthesize can have a wide range of adme (absorption, distribution, metabolism, and excretion) properties, depending on their structure and composition .

Result of Action

The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . These peptides can have a wide range of biological activities, depending on their sequence and structure .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of peptide synthesis . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the next step of peptide synthesis .

properties

IUPAC Name |

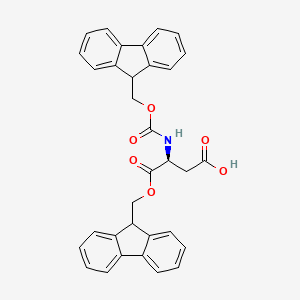

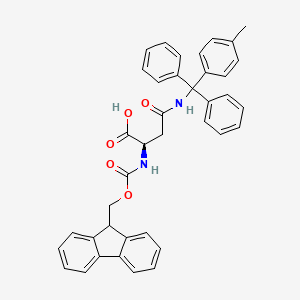

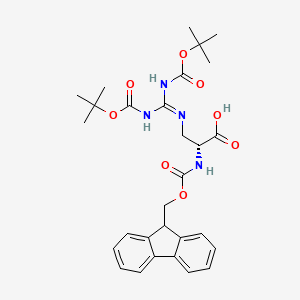

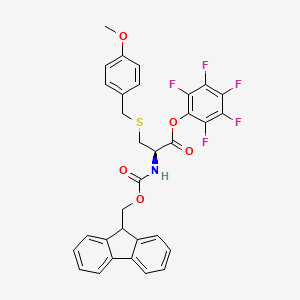

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNQJVQTVYXPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653838 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148515-78-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the use of Fmoc-N(Hmb)-Gly-OH impact the structural properties of the final peptide product compared to unprotected glycine?

A2: While this compound aids in synthesis, it does have an impact on the final peptide structure. Research on the Alzheimer's disease-related amyloid-beta peptide (Aβ(1-40)) revealed that incorporating this compound, even after acetylation of the Hmb group, led to structural differences compared to the native peptide []. Circular dichroism (CD) spectroscopy and gel electrophoresis showed that the Hmb-modified Aβ(1-40) exhibited a different propensity to form alpha-helices and beta-sheets, suggesting that the presence of Hmb, even after acetylation, can influence the peptide's secondary structure and aggregation behavior [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)